![molecular formula C13H16N2O3 B3001127 10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 702667-77-4](/img/structure/B3001127.png)
10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, also known as EMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. EMTB has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Chemical Transformations : The compound has been studied for its unique chemical transformations. For instance, Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, forming mixtures with other complex compounds (Sedova, Krivopalov, & Shkurko, 2017).
Synthesis Methods : Research has focused on developing synthesis methods for compounds in the same family. Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, a related compound, via three-component reactions (Gein, Zamaraeva, Dmitriev, Nasakin, 2017).
Structural Studies : The structural features of closely related compounds have been extensively analyzed. For example, Gumus et al. (2018) conducted experimental and theoretical studies on the molecular structure of a similar compound using X-ray diffraction and spectroscopy (Gumus, Kansız, Aydemir, Gorobets, Dege, 2018).
Antimicrobial Activities : Research into the antimicrobial properties of related compounds has been conducted. Mohamed et al. (2012) explored the antimicrobial activities of 8-Ethoxycoumarin Derivatives, showing the potential of these compounds in combating microbial infections (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, Khafagy, 2012).
Pharmacological Potential : Compounds in this family have shown pharmacological potential. For example, Makkar and Chakraborty (2018) derived compounds from red seaweed exhibiting significant anti-inflammatory and antioxidative properties (Makkar, Chakraborty, 2018).
Antileishmanial Properties : Cabanillas et al. (2012) isolated compounds from Piper dennisii showing promising antileishmanial activity, indicative of the therapeutic potential of these compounds (Cabanillas, Le Lamer, Castillo, Arévalo, Estevez, Rojas, Valadeau, Bourdy, Sauvain, Fabre, 2012).
properties
IUPAC Name |
6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-17-10-6-4-5-8-9-7-13(2,18-11(8)10)15-12(16)14-9/h4-6,9H,3,7H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPJLSNYLJTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.